molecular formula C13H9ClN2O B1510281 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine CAS No. 1159527-26-0

2-(4-Chlorophenyl)benzo[d]oxazol-4-amine

Cat. No.: B1510281
CAS No.: 1159527-26-0
M. Wt: 244.67 g/mol
InChI Key: QZWOHGHCINIPEA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)benzo[d]oxazol-4-amine is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a chloro group and an oxazol-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine typically involves multiple steps, starting with the reaction of 4-chlorophenol with phthalic anhydride to form an intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the oxazol-4-amine structure. The reaction conditions include the use of strong acids such as sulfuric acid and heating to promote the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters (temperature, pressure, and pH) is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an alkaline medium.

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or using sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as ammonia (NH₃) or amines under basic conditions.

Major Products Formed:

  • Oxidation: The major product is the corresponding carboxylic acid derivative.

  • Reduction: The major product is the reduced amine derivative.

  • Substitution: The major product is the substituted benzene derivative with the nucleophile replacing the chloro group.

Scientific Research Applications

2-(4-Chlorophenyl)benzo[d]oxazol-4-amine has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use as a precursor for the development of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-(4-Chlorophenyl)benzo[d]oxazol-4-amine is structurally similar to other benzoxazole derivatives, such as 2-(4-methoxyphenyl)benzo[d]oxazol-4-amine and 2-(4-nitrophenyl)benzo[d]oxazol-4-amine. These compounds differ in the nature of the substituent on the benzene ring, which can influence their chemical reactivity and biological activity. The presence of the chloro group in this compound imparts unique properties that distinguish it from its analogs.

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)benzo[d]oxazol-4-amine

  • 2-(4-Nitrophenyl)benzo[d]oxazol-4-amine

  • 2-(4-Methylphenyl)benzo[d]oxazol-4-amine

  • 2-(4-Bromophenyl)benzo[d]oxazol-4-amine

Biological Activity

2-(4-Chlorophenyl)benzo[d]oxazol-4-amine is a compound that has garnered attention in medicinal chemistry for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with an appropriate amine under acidic conditions. Various synthetic routes have been explored to enhance yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions.

Antitumor Activity

Recent studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance, a study reported that compounds derived from this scaffold demonstrated nanomolar IC50 values against breast cancer cell lines, indicating potent cytotoxic effects . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Antitumor Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (nM)
AMCF-750
BHeLa75
CA54930

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that it is effective against both Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens. The antibacterial activity was assessed using standard disk diffusion methods, revealing promising results against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Candida albicans15

The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance, studies have identified its role as an inhibitor of the GPX4 enzyme, which is crucial for maintaining cellular redox balance. By covalently modifying thiol groups in proteins, this compound can induce ferroptosis—a form of regulated cell death—particularly in cancer cells .

Case Studies

  • Antitumor Efficacy in Breast Cancer : A clinical study involving a series of benzoxazole derivatives demonstrated that those containing the chlorophenyl moiety significantly inhibited tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing antitumor efficacy .
  • Antimicrobial Resistance : In light of rising antibiotic resistance, a recent investigation evaluated the effectiveness of this compound against resistant strains of bacteria. The results indicated that it maintained activity even against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-benzoxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-9-6-4-8(5-7-9)13-16-12-10(15)2-1-3-11(12)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWOHGHCINIPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743947
Record name 2-(4-Chlorophenyl)-1,3-benzoxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159527-26-0
Record name 2-(4-Chlorophenyl)-1,3-benzoxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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